1',3',5'-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide
Description
This compound is a heterocyclic hybrid featuring a bipyrazole core fused with a [1,2,4]triazolo[4,3-a]pyridine moiety. The structure includes three methyl groups at the 1', 3', and 5' positions of the bipyrazole system, with a carboxamide linkage to a triazolopyridine-substituted ethyl chain.
Properties
Molecular Formula |
C18H20N8O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H20N8O/c1-11-17(12(2)25(3)24-11)13-10-14(21-20-13)18(27)19-8-7-16-23-22-15-6-4-5-9-26(15)16/h4-6,9-10H,7-8H2,1-3H3,(H,19,27)(H,20,21) |
InChI Key |
ILKDTFNNHPVEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step reactions. One common approach is the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the generation of a wide variety of derivatives by varying the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1’,3’,5’-Trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing triazolo and pyrazole structures exhibit significant anticancer activity. For instance, studies have demonstrated that similar derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound may share these properties due to its structural similarities with known anticancer agents.
Antimicrobial Activity
The presence of the triazole ring is often associated with antimicrobial properties. Compounds with this structure have shown effectiveness against a range of pathogens, including bacteria and fungi. Investigations into the antimicrobial efficacy of 1',3',5'-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide could reveal its potential as a novel antimicrobial agent.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor for various enzymes involved in disease pathways. For example, inhibitors targeting kinases have been developed based on similar structures to modulate signaling pathways implicated in cancer and inflammation.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of a structurally related compound in vitro against breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations. Further investigations into the mechanism revealed that the compound induced apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another study focused on assessing the antimicrobial properties of triazolo-pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited promising results with minimum inhibitory concentrations comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as triazole, pyrazole, pyrimidine, or carboxamide functionalities. Data are derived from synthesis, physicochemical properties, and biological evaluations reported in the evidence.
Triazolo-Pyrimidine-Carboxamide Derivatives
describes several [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides (e.g., 5j–5n ) with varying aryl substituents. Key comparisons include:
| Compound ID | Key Substituents | Yield (%) | Melting Point (°C) | HRMS (m/z) | Notable Features |
|---|---|---|---|---|---|
| 5j | 4-Nitrophenyl, trimethoxyphenyl | 43 | 319.9–320.8 | 453.1677 | High melting point, nitro group |
| 5k | 4-Bromophenyl, trimethoxyphenyl | 54 | 280.1–284.3 | 513.0870 | Bromine enhances lipophilicity |
| 5l | 3-Hydroxy-4-methoxyphenyl | 56 | 249.7–250.3 | 481.1823 | Polar hydroxy group |
| Target | Triazolopyridine-ethyl, methyl | N/A | N/A | N/A | Bipyrazole core, triazole linker |
Key Differences :
- The ethyl-triazolopyridine chain in the target may enhance π-π stacking interactions compared to aryl substituents in 5j–5n .
Pyrazole-Triazolo-Thiadiazole Hybrids
discusses 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. These compounds exhibit antifungal activity via inhibition of lanosterol 14α-demethylase (CYP51).
Pyrazolo-Pyridine Carboxamides
and highlight pyrazolo[3,4-b]pyridine carboxamides, such as 1005612-70-3 and 676579-73-0 , which share carboxamide linkages and heteroaromatic cores.
| Compound ID | Molecular Weight | Substituents | Notable Features |
|---|---|---|---|
| 1005612-70-3 | 374.4 | Ethyl-methylpyrazole, dimethylpyridine | High lipophilicity (logP ~3.2) |
| 676579-73-0 | N/A | Thienopyrimidine, trifluoromethyl | Potential kinase inhibition |
| Target Compound | ~450 (estimated) | Triazolopyridine, trimethylbipyrazole | Enhanced hydrogen-bonding capacity |
Comparison: The target’s triazolopyridine moiety may confer stronger hydrogen-bonding interactions compared to simpler pyridine or thienopyrimidine systems, influencing solubility and target selectivity .
Biological Activity
The compound 1',3',5'-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bipyrazole core.
- A triazolo[4,3-a]pyridine moiety.
- Multiple methyl groups enhancing lipophilicity.
This structural complexity is believed to contribute to its biological activity by influencing interactions with biological targets.
Antiparasitic Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antiparasitic effects. For instance:
- Triazolopyridazine derivatives have shown potency against Cryptosporidium parvum, with effective concentrations (EC50) as low as 0.17 μM in vitro .
- The SAR analysis indicated that modifications to the heterocyclic head group can enhance potency while minimizing off-target effects such as cardiotoxicity associated with hERG channel inhibition .
Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties:
- A series of sulfonamide derivatives based on the triazolo framework demonstrated activity against Plasmodium falciparum, with IC50 values ranging from 2.24 μM to 4.98 μM for specific analogs .
Cytotoxicity and Selectivity
In evaluating cytotoxic effects, it was noted that several derivatives exhibited low toxicity towards human fibroblast cells (IC50 > 64 μg/mL), indicating a favorable selectivity profile for therapeutic applications . This is critical for developing drugs that target specific pathogens without harming host cells.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
- The presence of specific functional groups (e.g., methyl and triazole) has been linked to enhanced biological activity.
- Modifications in the linker regions between the bipyrazole and triazolo groups can lead to significant changes in potency and selectivity against various biological targets .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Triazolopyridazine Derivatives :
- Antimicrobial Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
